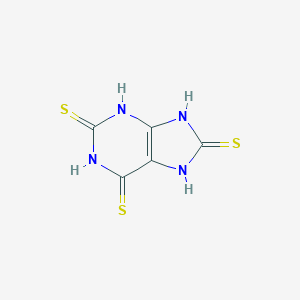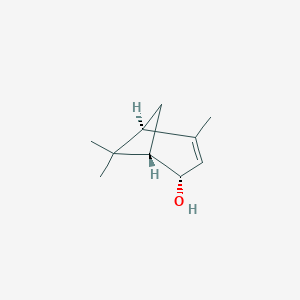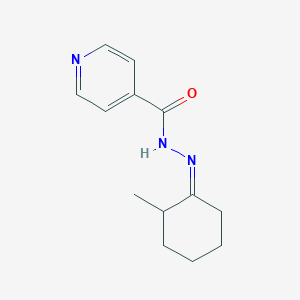
Methyl 2-(acetylamino)-3-O-methyl-4-O,6-O-diacetyl-2-deoxy-alpha-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(acetylamino)-3-O-methyl-4-O,6-O-diacetyl-2-deoxy-alpha-D-galactopyranoside, commonly known as Methylgalactoside, is a sugar molecule that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of galactose, a monosaccharide that is found in many natural sources, including milk and dairy products. Methylgalactoside has been synthesized through various methods, and its structure has been extensively characterized.
Mechanism of Action
The mechanism of action of Methylgalactoside is not well understood. However, it is known to bind to specific receptors on the surface of cells, including lectins and galectins. These receptors are involved in various cellular processes, including cell adhesion, proliferation, and differentiation. Methylgalactoside has been shown to modulate these processes by binding to these receptors and altering their activity.
Biochemical and Physiological Effects:
Methylgalactoside has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Methylgalactoside has also been shown to inhibit the replication of viruses, including HIV and influenza. In addition, Methylgalactoside has been shown to modulate the immune system by altering the activity of immune cells, including T cells and macrophages.
Advantages and Limitations for Lab Experiments
Methylgalactoside has several advantages for lab experiments. It is a relatively simple molecule that can be synthesized easily and is commercially available. It is also stable and can be stored for long periods without degradation. However, Methylgalactoside also has some limitations. It is relatively expensive compared to other probes used in glycobiology, and its binding affinity to specific receptors can vary depending on the experimental conditions.
Future Directions
For the study of Methylgalactoside include the development of new drugs and probes for studying carbohydrate-protein interactions and the role of Methylgalactoside in the immune system.
Synthesis Methods
Methylgalactoside can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. One of the most common methods for synthesizing Methylgalactoside is through the reaction of galactose with acetic anhydride and methanol in the presence of a catalyst. This method results in the formation of Methylgalactoside with a yield of around 80%. Another method for synthesizing Methylgalactoside is through the enzymatic synthesis using galactosyltransferase enzymes. This method is more efficient and results in a higher yield of Methylgalactoside.
Scientific Research Applications
Methylgalactoside has been extensively studied for its potential applications in scientific research. One of the most significant applications of Methylgalactoside is in the field of glycobiology, where it is used as a probe for studying carbohydrate-protein interactions. Methylgalactoside is also used as a substrate for galactosidase enzymes, which are important in the breakdown of lactose in the human body. Methylgalactoside has also been used in the development of new drugs for the treatment of various diseases, including cancer and viral infections.
properties
CAS RN |
17296-12-7 |
|---|---|
Product Name |
Methyl 2-(acetylamino)-3-O-methyl-4-O,6-O-diacetyl-2-deoxy-alpha-D-galactopyranoside |
Molecular Formula |
C14H23NO8 |
Molecular Weight |
333.33 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-3-acetyloxy-4,6-dimethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H23NO8/c1-7(16)15-11-13(19-4)12(22-9(3)18)10(6-21-8(2)17)23-14(11)20-5/h10-14H,6H2,1-5H3,(H,15,16)/t10-,11-,12+,13-,14+/m1/s1 |
InChI Key |
RAVGTURHBRAJHE-RGDJUOJXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC(=O)C)OC(=O)C)OC |
SMILES |
CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC |
synonyms |
Methyl 2-(acetylamino)-3-O-methyl-4-O,6-O-diacetyl-2-deoxy-α-D-galactopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
